molecular formula C26H20FN3O6S B11067519 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid

4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid

Cat. No.: B11067519
M. Wt: 521.5 g/mol
InChI Key: MLTQLKRKJZJQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:

  • A (2Z)-configuration at the imino bond (position 2), critical for stereochemical activity.
  • 2-(2-Fluorophenylimino) group: Fluorine’s electron-withdrawing effects may improve metabolic stability and receptor binding .
  • 5-Acetylaminobenzoic acid side chain: The benzoic acid group confers solubility and facilitates hydrogen bonding in biological targets .

Properties

Molecular Formula

C26H20FN3O6S

Molecular Weight

521.5 g/mol

IUPAC Name

4-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid

InChI

InChI=1S/C26H20FN3O6S/c27-18-3-1-2-4-19(18)29-26-30(13-15-5-10-20-21(11-15)36-14-35-20)24(32)22(37-26)12-23(31)28-17-8-6-16(7-9-17)25(33)34/h1-11,22H,12-14H2,(H,28,31)(H,33,34)

InChI Key

MLTQLKRKJZJQKG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(SC3=NC4=CC=CC=C4F)CC(=O)NC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction using a benzodioxole derivative.

    Formation of the Imine: The imine linkage is formed by the condensation of the thiazolidinone derivative with a fluorophenyl amine under acidic conditions.

    Acetylation: The final step involves the acetylation of the amino group with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imine linkage, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Structural Characteristics

This compound features a thiazolidinone structure, which is often associated with various biological activities. The presence of the benzodioxole and fluorophenyl moieties enhances its potential as a pharmaceutical agent.

Key Structural Features:

ComponentDescription
Thiazolidinone CoreAssociated with diverse biological activities
Benzodioxole GroupMay enhance pharmacological properties
Fluorophenyl MoietyPotentially increases lipophilicity and bioactivity

While specific research on this compound is limited, its structural components suggest several possible biological activities:

  • Antimicrobial Properties : Thiazolidinones are known for their antimicrobial effects, indicating potential applications in treating infections.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth and may be explored for cancer treatment.
  • Anti-inflammatory Effects : The compound's structure suggests it could modulate inflammatory pathways.

Synthesis Processes

The synthesis of this compound typically involves multi-step synthetic routes. The following general steps outline the synthesis process:

  • Formation of the Thiazolidinone Core : Initial reactions often involve the condensation of appropriate thiazolidine precursors.
  • Introduction of Functional Groups : Subsequent reactions incorporate the benzodioxole and fluorophenyl groups through selective coupling reactions.
  • Final Modifications : Acetylation and amino group modifications finalize the structure.

Case Studies and Research Findings

Research findings related to similar compounds provide insights into the potential applications of 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid.

Notable Case Studies:

  • Thiazolidinone Derivatives in Anticancer Research :
    • A study demonstrated that thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the core structure can enhance activity .
  • Antimicrobial Activity of Benzodioxole Compounds :
    • Research indicated that benzodioxole-containing compounds possess notable antibacterial properties, which could be leveraged in developing new antibiotics .
  • Inflammation Modulation :
    • Compounds similar in structure have been shown to inhibit key inflammatory mediators, highlighting a pathway for therapeutic development against inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiazolidinone moieties may facilitate binding to these targets, while the fluorophenyl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinone Derivatives

A detailed comparison of structural features, biological activities, and synthesis strategies is provided below:

Table 1: Comparative Analysis of Thiazolidinone Analogs

Compound Name / ID Key Substituents Biological Activity Synthesis Highlights References
Target Compound - 3-(1,3-Benzodioxol-5-ylmethyl)
- 2-(2-Fluorophenylimino)
- 5-Acetylaminobenzoic acid
Not explicitly reported Likely via cyclocondensation of thiourea derivatives and keto-acids
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) - 3-Hydroxyphenyl
- 5-Indolylmethylene
- 2-Thioxo
Antibacterial, Antifungal Cyclization of thiosemicarbazides with indole aldehydes
(Z)-2-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) Substituted Acid - 4-Nitrobenzylidene
- 2-Amino substituent
Anticancer (in vitro) Bromination followed by thiourea cyclization
2-[(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid - Pyrazole-linked benzyloxy group
- 2-Thioxo
Not reported Multi-step condensation with mercaptoacetic acid
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid - 4-Nitrophenyl
- Azetidinone ring
Antimicrobial Schiff base formation followed by cyclization
Antihyperglycemic Thiazolidinones (e.g., 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino} derivatives) - Naphthyl-thiazole
- Substituted phenyl
Blood glucose reduction (in vivo) Cyclization with thiomalic acid

Key Observations:

Structural Variations and Activity: Thioxo vs. Oxo Groups: Compounds with 2-thioxo (e.g., 5b) show stronger antimicrobial activity compared to oxo derivatives, likely due to enhanced electrophilicity . However, oxo derivatives (e.g., the target compound) may exhibit better metabolic stability. Aromatic Substitutions: The 2-fluorophenylimino group in the target compound contrasts with indolylmethylene (5b) or pyrazole-benzyloxy () moieties. Fluorine’s presence may improve pharmacokinetics, while bulkier groups (e.g., naphthyl in ) enhance target specificity .

Synthetic Routes: Most analogs are synthesized via cyclocondensation of thiourea derivatives with α-keto acids or aldehydes. For example, details azetidinone formation using Schiff bases and chloroacetyl chloride . The target compound’s synthesis likely involves stepwise functionalization: (i) formation of the thiazolidinone core, (ii) introduction of the benzodioxolmethyl group, and (iii) coupling with benzoic acid via an acetyl linker .

The benzodioxole moiety may confer neuroprotective or anti-inflammatory effects, as seen in related compounds .

Biological Activity

The compound 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid is a complex organic molecule with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C20H18N2O5S
Molar Mass 398.43 g/mol
CAS Number Not specified in sources

This compound features a thiazolidin ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Anti-inflammatory Properties

Research indicates that compounds similar to 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid exhibit significant anti-inflammatory effects. Studies have demonstrated that thiazolidin derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential application in treating inflammatory diseases .

Anticancer Activity

The thiazolidin moiety has been linked to anticancer effects. In vitro studies have shown that similar compounds induce apoptosis in various cancer cell lines by activating pathways involving caspases and inhibiting cell proliferation . The benzodioxole group may enhance this activity through mechanisms involving reactive oxygen species (ROS) generation.

Antimicrobial Effects

Some derivatives of this compound have shown antimicrobial activity against a range of pathogens. The presence of the benzodioxole structure is believed to contribute to this activity by disrupting bacterial cell membranes or interfering with metabolic pathways .

The exact mechanism of action for 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid remains under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with various cellular receptors involved in inflammation and cancer progression.
  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
  • Signal Transduction Pathways : Modulation of key signaling pathways (e.g., NF-kB and MAPK) could lead to reduced expression of inflammatory mediators.

Study 1: Anti-inflammatory Effects in Animal Models

A study evaluated the anti-inflammatory effects of thiazolidin derivatives in a rat model of induced paw edema. The results indicated a significant reduction in edema size compared to control groups, with an optimal dose identified at 50 mg/kg body weight .

Study 2: Anticancer Activity in Cell Lines

In vitro assays using human breast cancer cell lines demonstrated that treatment with related thiazolidin compounds led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .

Study 3: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy against Staphylococcus aureus, compounds structurally similar to 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antimicrobial activity .

Q & A

Q. What synthetic strategies are optimal for constructing the thiazolidin-4-one core in this compound?

The thiazolidinone ring can be synthesized via cyclocondensation of a Schiff base intermediate with mercaptoacetic acid. For example, in analogous compounds, 2-[(2-fluorophenyl)imino] derivatives were generated by reacting substituted benzaldehyde with 4-methoxyaniline, followed by cyclization with mercaptoacetic acid under reflux in acetic acid . Key parameters include maintaining anhydrous conditions, controlling reaction temperature (80–100°C), and using catalytic sodium acetate to drive the reaction.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray crystallography : Single-crystal studies at 100 K (e.g., Cu-Kα radiation, R factor <0.03) resolve stereochemical ambiguities, such as the (2Z)-configuration of the imino group and planarity of the benzodioxole-thiazolidinone junction .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (DMSO-d6) identify key signals: δ ~12.5 ppm (carboxylic acid proton), δ ~7.8–8.2 ppm (aromatic protons from 2-fluorophenyl), and δ ~4.2–4.5 ppm (methylene groups in the benzodioxole moiety) .

Q. How can researchers assess the compound’s purity for biological testing?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) at 254 nm achieves >98% purity. For example, a retention time of ~12.3 min was reported for structurally similar benzoic acid derivatives under these conditions .

Advanced Research Questions

Q. What computational methods can predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with enzymes like cyclooxygenase-2 (COX-2). Key steps include:

  • Protonating the benzoic acid group at physiological pH.
  • Parameterizing the 2-fluorophenyl imino group using density functional theory (DFT) at the B3LYP/6-31G* level . Studies on similar thiazolidinones suggest hydrogen bonding between the 4-oxo group and catalytic residues (e.g., Arg120 in COX-2) .

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved?

Discrepancies often arise from dynamic effects or crystal packing. Strategies include:

  • Variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of the 2-fluorophenyl group).
  • Comparative analysis of solid-state (X-ray) vs. solution-state (NMR) structures. For instance, a 5° dihedral angle difference between crystal and solution states was observed in related triazole derivatives .

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • pH adjustment : The benzoic acid group (pKa ~4.2) is ionized in PBS (pH 7.4), enhancing aqueous solubility.
  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For analogs, 10% β-cyclodextrin increased solubility from 0.2 mg/mL to 5.8 mg/mL .

Q. How do electronic effects of the 2-fluorophenyl group influence reactivity in derivatization?

The fluorine atom’s electron-withdrawing nature directs electrophilic substitution to the meta position. For example, nitration of the fluorophenyl ring in similar compounds yields 3-nitro derivatives with >90% regioselectivity. DFT calculations (M06-2X/def2-TZVP) confirm this trend .

Methodological Notes

  • Synthetic Optimization : Reflux time (>6 hours) and stoichiometric ratios (1:1.2 for Schiff base to mercaptoacetic acid) are critical to minimize byproducts like thiohydantoins .
  • Crystallization : Ethanol/water (7:3) mixtures yield high-quality crystals for X-ray studies. Slow cooling (0.5°C/min) reduces twinning .
  • Biological Screening : Prioritize assays for anti-inflammatory (COX-2 inhibition) and antimicrobial activity (MIC against S. aureus), as thiazolidinones with fluorophenyl groups show dual functionality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.